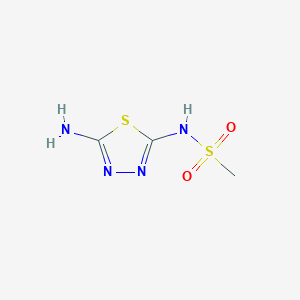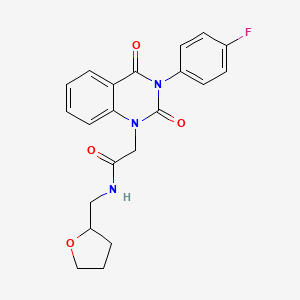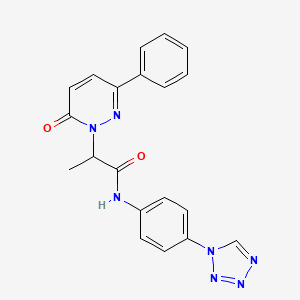![molecular formula C21H17N3O4 B2947121 (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide CAS No. 2321338-30-9](/img/structure/B2947121.png)
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a chromene backbone, an imino group, and various functional groups such as an acetyl group, a cyanophenyl group, and an ethoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Backbone: The chromene backbone can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Imino Group: The imino group is introduced by reacting the chromene derivative with an appropriate amine, such as 4-cyanophenylamine, under dehydrating conditions to form the imine linkage.
Acetylation: The acetyl group is added via acetylation using acetic anhydride in the presence of a base like pyridine.
Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using ethyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: The major product would be the corresponding amine.
Substitution: Products would include various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for its potential anti-inflammatory and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments due to its chromene backbone.
Mechanism of Action
The mechanism by which (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved could include inhibition of inflammatory mediators or disruption of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-2-[(4-cyanophenyl)imino]-7-methoxy-N-phenyl-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
Compared to these similar compounds, (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-acetyl-2-(4-cyanophenyl)imino-7-ethoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-3-27-17-9-6-15-10-18(20(26)23-13(2)25)21(28-19(15)11-17)24-16-7-4-14(12-22)5-8-16/h4-11H,3H2,1-2H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXJBSHUPOFZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C#N)O2)C(=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
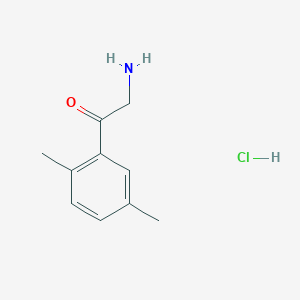
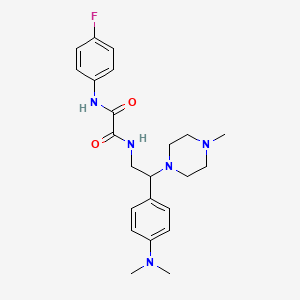
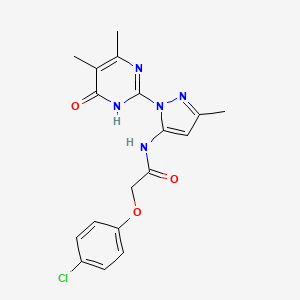
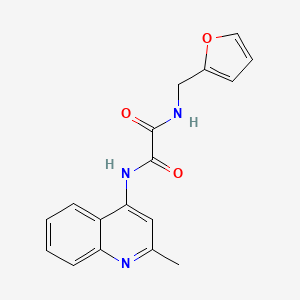
![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2947045.png)
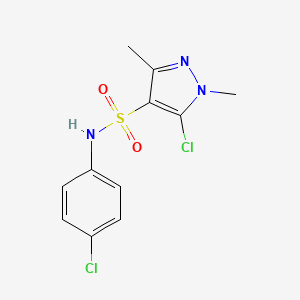
![4-(diethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2947047.png)
![9-(4-ethoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2947048.png)
![4-[2-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-2-OXOETHYL]-6-PROPYL-2-(PYRROLIDIN-1-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE](/img/structure/B2947052.png)
![4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2947053.png)
